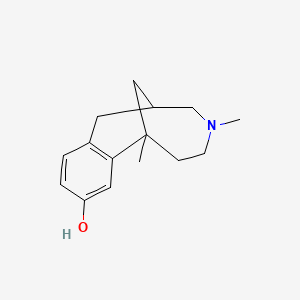

1,4-Dimethyl-2,3,4,5,6,7-hexahydro-1h-1,6-methano-4-benzazonin-10-ol

Description

1,4-Dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol (commonly known as eptazocine) is a synthetic opioid agonist-antagonist with a unique benzazonine core structure featuring a 1,6-methano bridge and hydroxyl group at position 10 . Its hydrobromide salt is clinically used for managing postoperative and cancer-related pain due to its mixed opioid receptor activity . The compound exists in enantiomeric forms, with the (1S,6S)-isomer showing distinct pharmacological profiles compared to its racemic mixture . Eptazocine’s mechanism involves partial agonism at κ-opioid receptors and antagonism at μ-opioid receptors, differentiating it from classical opioids like morphine .

Properties

IUPAC Name |

1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15/h3-4,8,11,17H,5-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWQTJXNFTWSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868147 | |

| Record name | 1,4-Dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,4-Dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol, commonly known as Eptazocine (CAS Number: 72522-13-5), is a synthetic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: C15H21NO

- Molar Mass: 231.33 g/mol

- Physical State: White crystalline powder

- Solubility: Soluble in water and methanol; slightly soluble in ethanol; insoluble in benzene.

Eptazocine exhibits a unique pharmacological profile as a potassium-like agonist on opioid receptors. This action contributes to its analgesic effects and potential utility in pain management and cancer therapy. The compound's mechanism involves modulating neurotransmitter release and altering pain perception pathways.

Analgesic Effects

Eptazocine has been investigated for its analgesic properties in various studies. It is noted for providing effective pain relief in postoperative settings and for cancer-related pain management. A study highlighted its efficacy compared to traditional opioids, demonstrating a favorable safety profile with fewer side effects such as respiratory depression.

Antitumor Activity

Recent research has explored the compound's potential antitumor effects. In vitro studies revealed that Eptazocine inhibited the growth of several tumor cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific molecular pathways involved in cell survival and proliferation.

Case Studies

| Study | Findings |

|---|---|

| Postoperative Pain Management | Eptazocine provided significant pain relief with a lower incidence of side effects compared to morphine in a clinical trial involving postoperative patients. |

| Antitumor Research | In vitro studies indicated that Eptazocine reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation. |

Toxicity Profile

The acute toxicity studies conducted on various animal models demonstrate that Eptazocine has a relatively low toxicity profile. The LD50 values indicate safe dosage ranges for therapeutic applications:

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Subcutaneous | 124 - 540 |

| Intramuscular | 135 - 292 |

| Intravenous | 81 - 320 |

| Oral | 310 - 460 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Differentiation

Eptazocine belongs to the C-homobenzomorphan class, sharing structural similarities with pentazocine (a benzazocine derivative) and morphine (a phenanthrene opioid). Key distinctions include:

- Core Structure: Eptazocine’s 1,6-methano-bridged benzazonine ring confers conformational rigidity, unlike morphine’s flexible phenanthrene backbone or pentazocine’s benzazocine system .

- Substituents : The 1,4-dimethyl and 10-hydroxy groups enhance receptor selectivity, reducing μ-opioid affinity compared to morphine .

Pharmacological Profiles

Table 1: Comparative Pharmacological Activities

- In Vivo Activity : Eptazocine’s (+) isomer acts as a κ-agonist in the tail-flick test, while the (-) isomer shows μ-antagonism at higher doses . Morphine’s effects are fully reversed by naloxone, whereas eptazocine’s analgesia in writhing tests is naloxone-resistant .

- Neurochemical Effects: Eptazocine uniquely increases norepinephrine in the brain stem and reduces dopamine turnover, unlike pentazocine or morphine, which suppress cortical norepinephrine .

Key Research Findings

Synthetic Challenges : Eptazocine’s synthesis requires asymmetric methods to resolve enantiomers, with traditional routes discarding 50% of unwanted isomers. Recent advances use chiral catalysts but face cost and yield limitations .

Mechanistic Insights: Eptazocine’s analgesia is partially mediated by catecholamine pathways, unlike morphine’s direct μ-opioid activation.

Q & A

Q. What experimental methodologies are recommended for determining the stereochemical configuration of 1,4-dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol?

To resolve stereochemistry, use X-ray crystallography for definitive spatial arrangement analysis. For dynamic stereochemical behavior, employ Nuclear Magnetic Resonance (NMR) with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to distinguish enantiomers. Polarimetry can supplement these methods by measuring optical rotation, though it requires pure enantiomers .

Q. How can researchers validate the purity of synthesized 1,4-dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol?

Combine High-Performance Liquid Chromatography (HPLC) with a chiral column to separate enantiomers and quantify purity. Mass Spectrometry (MS) and Elemental Analysis verify molecular integrity. For trace impurities, use Gas Chromatography-Mass Spectrometry (GC-MS) with a sensitivity threshold of <0.1% .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Use guinea pig ileum and mouse vas deferens assays to evaluate opioid receptor activity. For receptor binding affinity, perform competitive displacement assays with radiolabeled ligands (e.g., [³H]-naloxone) on rat brain membranes. These models are validated for detecting partial agonism/antagonism .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data between enantiomers?

Discrepancies in enantiomer activity (e.g., (+) isomer acting as an agonist vs. (-) isomer showing antagonism) require comparative dose-response studies across multiple assays. For example:

Q. What strategies improve enantiomeric yield in asymmetric synthesis of this compound?

Traditional resolution methods discard 50% of unwanted isomers. Advanced approaches include:

- Organometallic catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed allylic alkylation for >90% enantiomeric excess (ee).

- Biocatalytic steps : Employ lipases or esterases for kinetic resolution under mild conditions.

- Evans oxazolidinone alkylation : Achieve diastereoselectivity via chelation control, yielding >85% ee .

Q. How should researchers address unexpected pharmacological results, such as naloxone-resistant analgesia?

If effects persist despite opioid receptor blockade (e.g., in phenylquinone writhing tests), investigate non-opioid pathways :

- Screen activity against TRPV1 or NMDA receptors via patch-clamp electrophysiology.

- Conduct gene expression profiling (RNA-seq) to identify upregulated analgesic pathways (e.g., endocannabinoid signaling) .

Data Contradiction Analysis

Q. How to interpret conflicting in vivo vs. in vitro activity data?

For compounds active in vivo (e.g., thermal analgesia) but not in vitro (e.g., receptor binding), consider prodrug metabolism or allosteric modulation . Perform metabolite profiling (LC-MS/MS) to identify active derivatives. Use β-arrestin recruitment assays to detect biased signaling not captured by traditional binding studies .

Methodological Best Practices

Q. What computational tools aid in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.